molecular formula C15H21N3O3S B5762776 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5762776
M. Wt: 323.4 g/mol
InChI Key: WYEDVBDXDIHEDN-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C15H21N3O3S and a molecular weight of 323.41 g/mol This compound is characterized by the presence of a piperidine ring, a carbamothioyl group, and a dimethoxyphenyl moiety

Preparation Methods

The synthesis of 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-[(3,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-thioamide: This compound contains a thioamide group, which may result in different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-20-12-7-11(8-13(9-12)21-2)17-15(22)18-5-3-10(4-6-18)14(16)19/h7-10H,3-6H2,1-2H3,(H2,16,19)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDVBDXDIHEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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